molecular formula C22H24N2O2S2 B458773 5-(2-methylprop-2-enylsulfanyl)-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

5-(2-methylprop-2-enylsulfanyl)-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B458773
M. Wt: 412.6g/mol
InChI Key: ZWJJLIPCYDQSEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-isopropyl-2-[(2-methyl-2-propenyl)sulfanyl]-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines elements of pyrano, thieno, and pyrimidinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-isopropyl-2-[(2-methyl-2-propenyl)sulfanyl]-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves several steps. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction may involve the use of dimethylformamide dimethyl acetal (DMF-DMA) for the condensation at the methyl group of the acetyl moiety, followed by cyclization and elimination of by-products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-isopropyl-2-[(2-methyl-2-propenyl)sulfanyl]-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

6-isopropyl-2-[(2-methyl-2-propenyl)sulfanyl]-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-isopropyl-2-[(2-methyl-2-propenyl)sulfanyl]-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting cellular processes. The exact mechanism would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-isopropyl-2-[(2-methyl-2-propenyl)sulfanyl]-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is unique due to its specific combination of functional groups and ring structures. This uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications .

Properties

Molecular Formula

C22H24N2O2S2

Molecular Weight

412.6g/mol

IUPAC Name

5-(2-methylprop-2-enylsulfanyl)-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C22H24N2O2S2/c1-13(2)12-27-22-23-20-19(21(25)24(22)15-8-6-5-7-9-15)16-10-17(14(3)4)26-11-18(16)28-20/h5-9,14,17H,1,10-12H2,2-4H3

InChI Key

ZWJJLIPCYDQSEP-UHFFFAOYSA-N

SMILES

CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC(=C)C)C4=CC=CC=C4

Canonical SMILES

CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC(=C)C)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.